molecular formula C17H34N2O6 B3053306 N,N,N',N'-Tetrakis(2-hydroxyethyl)nonanediamide CAS No. 52914-63-3

N,N,N',N'-Tetrakis(2-hydroxyethyl)nonanediamide

Cat. No.: B3053306
CAS No.: 52914-63-3
M. Wt: 362.5 g/mol
InChI Key: PQHUNAMOLSBIAU-UHFFFAOYSA-N
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Description

N,N,N’,N’-Tetrakis(2-hydroxyethyl)nonanediamide is a chemical compound primarily used in various industrial and scientific applications. It is known for its ability to form stable complexes with metal ions, making it a valuable chelating agent. This compound is also utilized in the synthesis of various polymers and copolymers, particularly those designed for use in UV-cross linkable polyurethane polymers, dendritic amino polymers, conducting polymers, inks, and coatings .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,N’,N’-Tetrakis(2-hydroxyethyl)nonanediamide typically involves the reaction of nonanediamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sodium hydroxide, to facilitate the addition of ethylene oxide to the amine groups of nonanediamine. The reaction is exothermic and requires careful temperature control to prevent side reactions .

Industrial Production Methods

In industrial settings, the production of N,N,N’,N’-Tetrakis(2-hydroxyethyl)nonanediamide is scaled up using large reactors equipped with temperature and pressure control systems. The process involves the continuous addition of ethylene oxide to a solution of nonanediamine in the presence of a catalyst. The reaction mixture is then purified through distillation and filtration to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

N,N,N’,N’-Tetrakis(2-hydroxyethyl)nonanediamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of N,N,N’,N’-Tetrakis(2-hydroxyethyl)nonanediamide involves its ability to form stable complexes with metal ions through its hydroxyl and amide groups. This chelation process stabilizes the metal ions and prevents them from participating in unwanted side reactions. The compound’s structure allows it to act as a crosslinking agent, enhancing the mechanical properties of polymers and hydrogels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,N’,N’-Tetrakis(2-hydroxyethyl)nonanediamide is unique due to its specific combination of hydroxyl and amide groups, which provide both chelating and crosslinking properties. This dual functionality makes it particularly valuable in applications requiring both metal ion stabilization and polymer enhancement .

Properties

IUPAC Name

N,N,N',N'-tetrakis(2-hydroxyethyl)nonanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34N2O6/c20-12-8-18(9-13-21)16(24)6-4-2-1-3-5-7-17(25)19(10-14-22)11-15-23/h20-23H,1-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHUNAMOLSBIAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCCC(=O)N(CCO)CCO)CCCC(=O)N(CCO)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5068817
Record name Nonanediamide, N,N,N',N'-tetrakis(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52914-63-3
Record name N1,N1,N9,N9-Tetrakis(2-hydroxyethyl)nonanediamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52914-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonanediamide, N1,N1,N9,N9-tetrakis(2-hydroxyethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052914633
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nonanediamide, N1,N1,N9,N9-tetrakis(2-hydroxyethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Nonanediamide, N,N,N',N'-tetrakis(2-hydroxyethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5068817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,N',N'-tetrakis(2-hydroxyethyl)nonanediamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.941
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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